

comparing solvent extraction efficiency of different oxime-based extractants

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Compound of Interest

Compound Name: 4-Methyl-2-pentanone oxime

CAS No.: 105-44-2

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A Comparison Guide to Solvent Extraction Efficiency of Oxime-Based Extractants in Copper Recovery

Executive Summary

In hydrometallurgical copper recovery, Solvent Extraction and Electrowinning (SX-EW) is the industry standard for processing Pregnant Leach Solutions (PLS). The efficiency, selectivity, and operational stability of this process rely heavily on the choice of organic extractant. This guide provides an objective, data-driven comparison of the three primary classes of oxime-based extractants: Ketoximes (e.g., LIX 84-I), Modified Aldoximes (e.g., Acorga M5640), and Unmodified Blends (e.g., LIX 984N).

Designed for researchers and process scientists, this guide evaluates these reagents based on extraction thermodynamics, physical stability, and resistance to degradation, supported by field-proven experimental protocols.

Mechanistic Grounding: The Chemistry of Oxime Extraction

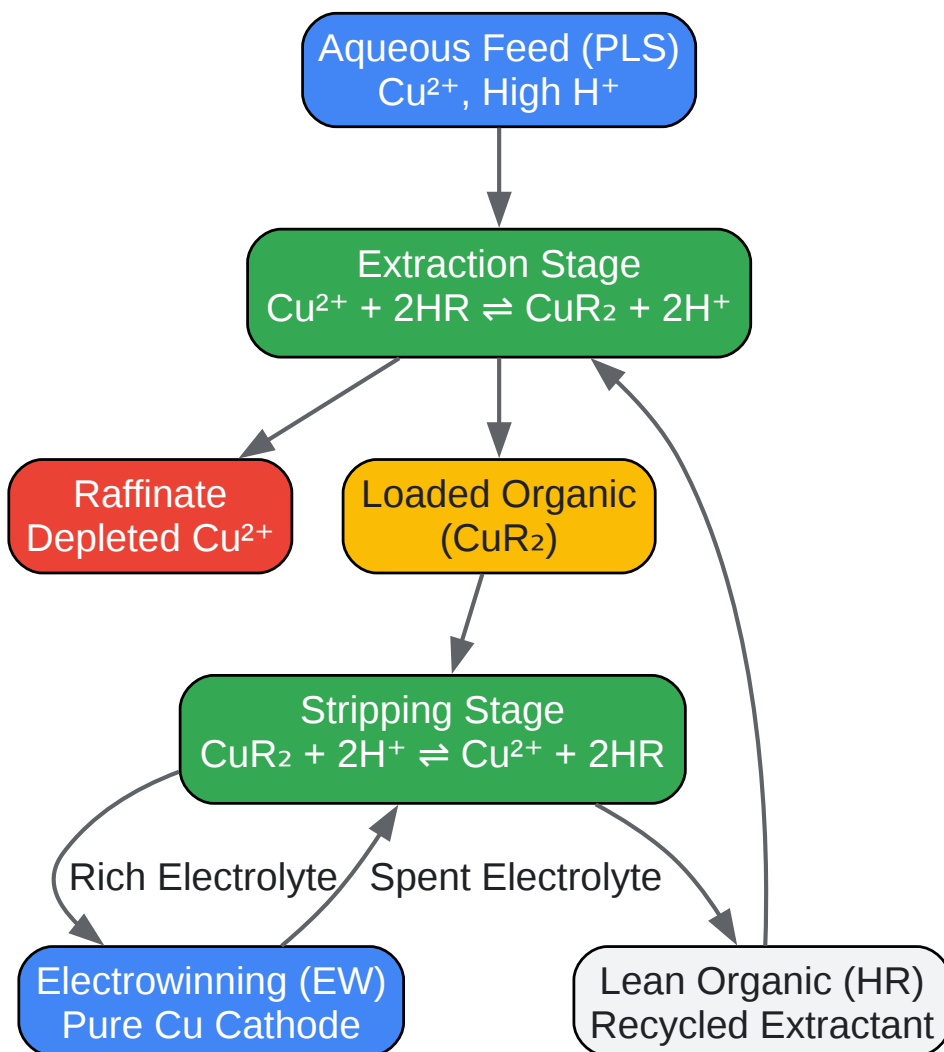
Oxime-based extractants operate via a reversible, pH-dependent chelation mechanism. The active extractant molecule (represented as

) dissolved in an aliphatic diluent contacts the aqueous PLS. The oxime selectively binds to ions, releasing hydrogen ions (

) into the aqueous raffinate:

Because the reaction is reversible, the loaded organic phase (

) can be stripped of its copper by contacting it with a highly acidic spent electrolyte from the electrowinning circuit, driving the equilibrium to the left.



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Figure 1: Mechanistic pathway of the Copper SX-EW process using oxime extractants.

Comparative Analysis of Extractant Classes

The structural differences between ketoximes and aldoximes dictate their extraction strength and stripping requirements.

Modified Aldoximes (e.g., Acorga M5640)

Aldoximes are exceptionally strong extractants, capable of recovering copper from highly acidic, concentrated leach liquors. However, their binding affinity is so strong that they require chemical modifiers (such as the TXIB ester in Acorga M5640) to allow for efficient stripping.

- Pros: Superior raw extraction efficiency. Under identical conditions (O/A ratio of 1.33), Acorga M5640 achieves up to 83% copper recovery compared to 73% for unmodified blends.
- Cons: The chemical modifiers make the organic phase highly susceptible to nitration and degradation. In high-temperature, high-chloride, or nitrate-rich environments, modified aldoximes degrade rapidly, leading to increased viscosity, poor phase separation, and severe crud formation.

Unmodified Blends (e.g., LIX 984N)

LIX 984N is a 1:1 volume blend of a ketoxime (LIX 84-I) and an aldoxime (LIX 860N-I). This formulation is designed to harness the rapid kinetics and extraction strength of the aldoxime while utilizing the ketoxime to act as a thermodynamic modifier, eliminating the need for synthetic ester modifiers.

- Pros: Excellent physical stability and resistance to degradation. Studies at the Port Pirie plant demonstrated that replacing modified aldoximes with LIX 984N in aggressive leach conditions drastically reduced organic degradation and lowered chloride transfer to the EW circuit from >200 ppm to <30 ppm.
- Cons: Slightly lower absolute extraction capacity per stage compared to modified aldoximes, often requiring an additional extraction stage to achieve equivalent raffinate depletion.

Pure Ketoximes (e.g., LIX 84-I)

Ketoximes are moderate extractants. While they struggle to extract copper efficiently at very low pH (<1.5), they are highly stable and incredibly easy to strip.

- Pros: Highest resistance to hydrolysis and nitration. Excellent phase disengagement times (PDT).
- Cons: Slower extraction kinetics and lower net copper transfer compared to aldoximes.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the performance of these three primary extractant types under standard PLS conditions (pH 2.0, 25°C).

Performance Metric	Acorga M5640 (Modified Aldoxime)	LIX 984N (Unmodified Blend)	LIX 84-I (Pure Ketoxime)
Extraction Efficiency (Single Stage)	~83% (Highest)	~73% (High)	~65% (Moderate)
Stripping Ease	Moderate (Requires modifier)	Excellent (Synergistic)	Excellent
Resistance to Nitration/Degradation	Low (Modifier promotes nitration)	High (No modifier)	Very High
Phase Separation & Crud Formation	Prone to crud at high O/A ratios	Stable rapid separation	Stable rapid separation
Optimal Application	Low-impurity, high-grade PLS	Aggressive, high-impurity PLS	Highly acidic strip conditions

Experimental Validation: Self-Validating Isotherm Protocol

To objectively evaluate extractant alternatives for a specific PLS, researchers must generate a McCabe-Thiele extraction isotherm. The following protocol establishes a self-validating system by enforcing mass-balance checks across both the aqueous and organic phases.

Step-by-Step Methodology

- **Phase Preparation:** Prepare the organic phase by diluting the extractant (e.g., 10% v/v LIX 984N or Acorga M5640) in an aliphatic diluent (e.g., Escaid 100 or kerosene). Filter the aqueous PLS to remove suspended solids.
- **Isothermal Contacting:** In a series of separatory funnels, combine the organic and aqueous phases at varying Organic-to-Aqueous (O/A) volume ratios (e.g., 1:5, 1:2, 1:1, 2:1, 5:1).
- **Equilibration:** Agitate the mixtures vigorously on a mechanical shaker for exactly 5 minutes at a controlled temperature (25°C) to ensure chemical equilibrium is reached without inducing emulsion lock.
- **Phase Separation:** Allow the phases to settle by gravity. Record the Phase Disengagement Time (PDT). If micro-emulsions persist, centrifuge the samples at 3000 rpm for 2 minutes.
- **Analytical Quantification:** Separate the phases. Analyze the aqueous raffinate for concentration using Atomic Absorption Spectroscopy (AAS) or ICP-OES.
- **Mass Balance Validation (Crucial):** Strip a known volume of the loaded organic phase with 150 g/L and analyze the resulting aqueous strip liquor. The copper extracted from the PLS must equal the copper recovered from the organic phase within a $\pm 2\%$ margin of error.
- **Data Synthesis:** Plot the equilibrium organic copper concentration () against the equilibrium aqueous copper concentration () to generate the extraction isotherm.



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Figure 2: Standardized self-validating experimental workflow for extraction isotherm generation.

References

- Chepushtanova, T., Yessirkegenov, M., Bochevskaya, Y., Sharipova, A., Baigenzhenov, O., Merkibayev, Y., & Altmyshbayeva, A. (2024). *The Testing Results of
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